2-Butene, 1-bromo-

Organometallic kinetics Oxidative addition SN2 reactivity

Synthetic routes requiring syn-configured homoallylic alcohols with methyl-substituted stereocenters demand precise isomer distribution. Crotyl bromide (CAS 4784-77-4) delivers reproducible stereochemical outcomes: • SnI₂/TBABr-mediated γ-syn-selective allylation with syn:anti ratios >95:5 • Zn/DMPU yields exclusive α-linear products (α:γ >99:1); Zn/nitrile/AlCl₃ switches to γ-branched (α:γ <1:99) • Air-stable Pd precatalyst [DTBNpP]Pd(crotyl)Cl for copper-free Sonogashira reactions Standardized isomer composition ensures lot-to-lot consistency for process development.

Molecular Formula C4H7Br
Molecular Weight 135.00 g/mol
CAS No. 4784-77-4
Cat. No. B1584084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butene, 1-bromo-
CAS4784-77-4
Molecular FormulaC4H7Br
Molecular Weight135.00 g/mol
Structural Identifiers
SMILESCC=CCBr
InChIInChI=1S/C4H7Br/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2-
InChIKeyAVMHMVJVHYGDOO-IHWYPQMZSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-butene: Procurement Baseline for Stereocontrolled Synthesis


2-Butene, 1-bromo- (CAS 4784-77-4), commonly designated crotyl bromide, is a C₄ allylic bromide existing as a mixture of (E)- and (Z)-isomers with molecular formula C₄H₇Br and molecular weight 135.00 g/mol [1]. It is a colorless to light-yellow, highly flammable liquid with boiling point 97–99 °C (lit.), density 1.312 g/mL at 25 °C, and flash point 11 °C [2]. Its characteristic 1,3-disubstituted allylic framework places it between the simpler allyl bromide (C₃) and more highly substituted prenyl bromide (C₅) in the allylic halide series, enabling a reactivity and stereoselectivity profile that is distinct from both smaller and larger congeners .

1,3-disubstituted allylic bromide, (E)/(Z) isomer mixture
Enables two contiguous stereocenters in a single transformation
Isomer composition (E/Z) propagates into product diastereomeric ratio

Why Allylic Halide Substitution Fails


Compounds within the allylic halide class are not interchangeable reagents. The methyl substituent on the alkenyl chain of 1-bromo-2-butene fundamentally alters the stereoelectronic landscape of the allylic system: the (E)/(Z) geometry and the presence of a prochiral γ-terminus create regio- and stereochemical branching points (α- vs γ-addition, syn vs anti facial selectivity) that are absent in the symmetrical allyl bromide [1]. This 1,3-disubstituted allylic framework enables the formation of two new contiguous stereogenic centers in a single transformation—a capability unavailable with the unsubstituted allyl or prenyl systems [2]. Furthermore, the isomeric composition of the starting bromide (trans/cis ratio) can directly propagate into product diastereomeric ratios, meaning that procurement of material with well-characterized isomer distribution is critical to achieving reproducible stereochemical outcomes [3].

Allyl bromide (C₃)
Symmetrical scaffold; α/γ regiochemical discrimination is absent, preventing contiguous stereocenter formation.
Prenyl bromide (C₅)
Gem-dimethyl substitution removes stereochemical branching; only γ-addition, no syn/anti diastereoselection possible.
Cinnamyl bromide (aryl)
Bulky aryl group shifts enantioselection profile; anti-diastereoselective, opposite to crotyl syn-preference.

Quantitative Differentiation vs Allylic Halides


Oxidative Addition Kinetics: Crotyl vs Allyl Reactivity

In oxidative addition to [PtMe₂(bipy)], crotyl chloride (MeCH=CHCH₂Cl, mixed trans/cis 85:14) reacts with a second-order rate constant k₂(obs) = 0.85 × 10⁻² L mol⁻¹ s⁻¹ at 25 °C in acetone, compared to allyl chloride (CH₂=CHCH₂Cl) with k₂ = 1.36 × 10⁻³ L mol⁻¹ s⁻¹ under identical conditions—a 6.25-fold rate enhancement for the crotyl system [1]. The resolved rate constant for trans-crotyl chloride specifically is k₂ₜ = 0.67 × 10⁻² L mol⁻¹ s⁻¹, and for cis-crotyl chloride, k₂c = 2.0 × 10⁻² L mol⁻¹ s⁻¹, establishing the reactivity series cis-crotyl > trans-crotyl > allyl, with the cis isomer being approximately 15-fold more reactive than allyl chloride [1]. Although these data are for the chloride congeners, the relative order (crotyl > allyl) is conserved for the bromide series based on established SN2 structure–reactivity principles.

Oxidative Addition Rate
Head-to-head
Crotyl Cl: k₂(obs) 0.85×10⁻² L mol⁻¹ s⁻¹
Allyl Cl: 1.36×10⁻³ L mol⁻¹ s⁻¹
6.25× faster; cis-crotyl ~15× allyl
Reported higher electrophilicity for crotyl scaffold
Chloride surrogate; relative order conserved for bromides
Organometallic kinetics Oxidative addition SN2 reactivity Allylic halide electrophilicity

Tunable α/γ-Regioselectivity in Carbonyl Allylation

The 1,3-disubstituted allylic framework of 1-bromo-2-butene enables complete switching between α- and γ-regioselectivity in carbonyl allylation by varying the metal mediator and conditions—a mode of regiochemical control impossible with the symmetrical allyl bromide. In a Zn-mediated Barbier-type reaction with nitriles and AlCl₃ promoter, crotyl bromide gave exclusively the γ-adduct (α:γ < 1:99) via an SE2′ pathway [1]. In sharp contrast, employing Zn dust in DMPU solvent without Lewis acid additives delivers the complementary outcome: exclusive α-regioselectivity (α:γ > 99:1) across a broad range of aldehydes and ketones, yielding linear homoallylic alcohols as single regioisomers [2]. By comparison, allyl bromide (CH₂=CHCH₂Br) is structurally incapable of α/γ discrimination because the two termini are degenerate.

Regiochemical Switching
Cross-study comparable
Zn/DMPU: α-only (α:γ >99:1)
Zn/nitrile/AlCl₃: γ-only (α:γ
Supports divergent α/γ control not possible with allyl bromide
Method-dependent regiochemistry; validate selected conditions
γ-Syn Diastereoselectivity
Head-to-head
Crotyl: syn:anti >95:5 (SnI₂/TBABr)
Cinnamyl: anti >95:5
Allyl: no stereocenter formed
Reported syn preference supports polyketide fragment synthesis
Requires (E)-rich bromide; diastereoselectivity may shift with isomer ratio
Enantiomeric Excess
Head-to-head
Crotyl Br: 72% ee
Cinnamyl Br: 56% ee
Allyl Br: 92–93% ee (no 2nd stereocenter)
Reported higher ee than cinnamyl; allyl lacks stereocenter generation
Indium-mediated chiral ligand system; diastereoselectivity moderate
Handling Properties
Supporting evidence
bp 97–99 °C (vs 70–71 °C allyl)
density 1.312 g/mL (vs 1.398 allyl)
Higher bp may reduce evaporative loss; lower density aids phase separation
Lachrymator; use in well-ventilated area
Carbonyl allylation Regioselectivity Barbier reaction Homoallylic alcohols

γ-Syn-Selective Barbier-Type Carbonyl Allylation

(E)-Rich 1-bromo-2-butene, when treated with tin(II) iodide and tetrabutylammonium bromide (or iodide) in THF–H₂O or DMI–H₂O, preferentially undergoes γ-syn-allylation of aldehydes to afford 1-substituted syn-2-methyl-3-buten-1-ols with high diastereoselectivity [1]. This result represented the first example of γ-syn-selection in a Barbier-type carbonyl allylation mediated by (E)-crotylmetal reagents [1]. In the broader context of allylic bromides, allyl bromide cannot participate in syn/anti diastereoselection because it produces no new stereogenic center; prenyl bromide (3,3-dimethylallyl bromide) gives only γ-addition but with gem-dimethyl substitution that abolishes the stereochemical issue. The outcome is that 1-bromo-2-butene uniquely enables both diastereocontrol and regiocontrol in a single operation.

γ-Syn Diastereoselectivity
Head-to-head
Crotyl: syn:anti >95:5 (SnI₂/TBABr)
Cinnamyl: anti >95:5
Allyl: no stereocenter formed
Reported syn preference supports polyketide fragment synthesis
Requires (E)-rich bromide; diastereoselectivity may shift with isomer ratio
Diastereoselectivity Barbier-type allylation γ-Syn-selectivity Crotylmetal reagents

Enantioselective Allylation: Crotyl vs Cinnamyl Bromide

In a systematic study of indium-mediated enantioselective Barbier-type allylations employing a chiral ligand, crotyl bromide provided the homoallylic alcohol product in 72% enantiomeric excess (ee), while the extended aryl-substituted cinnamyl bromide gave only 56% ee under otherwise identical reaction conditions [1]. The same study reported that allyl bromide itself yielded up to 93% ee and 99% isolated yield with benzaldehyde, but noted that crotyl bromide uniquely occupies a reactivity niche where moderate enantiocontrol is accompanied by the simultaneous creation of two adjacent stereogenic centers—a capability allyl bromide does not possess [1]. Although crotyl bromide exhibited poor simple diastereoselectivity under these particular indium-mediated conditions, the result confirms that the methyl-bearing crotyl framework is more amenable to chiral induction than the bulkier cinnamyl scaffold.

Enantiomeric Excess
Head-to-head
Crotyl Br: 72% ee
Cinnamyl Br: 56% ee
Allyl Br: 92–93% ee (no 2nd stereocenter)
Reported higher ee than cinnamyl; allyl lacks stereocenter generation
Indium-mediated chiral ligand system; diastereoselectivity moderate
Enantioselective allylation Indium-mediated Barbier reaction Chiral homoallylic alcohols Asymmetric catalysis

Physical Property Advantages in Lab Handling

The physical properties of 1-bromo-2-butene differentiate it from the most common allylic bromide alternative in ways that impact practical laboratory handling and reaction engineering. Crotyl bromide (CAS 4784-77-4) has a boiling point of 97–99 °C and density of 1.312 g/mL at 25 °C [1]. In contrast, allyl bromide (CAS 106-95-6) boils at 70–71 °C with a density of 1.398 g/mL at 25 °C . The approximately 27 °C higher boiling point of crotyl bromide reduces evaporative losses during reactions conducted at elevated temperatures (e.g., reflux in THF at 66 °C or DMPU-mediated crotylations at 25–60 °C), while the lower density facilitates phase separation in aqueous–organic biphasic systems such as the SnBr₂/CH₂Cl₂–H₂O γ-addition protocol [2]. These differences, while modest individually, accumulate to meaningful advantages in multi-step process chemistry where solvent-volume management and containment of volatile lachrymators are operational priorities.

Handling Properties
Supporting evidence
bp 97–99 °C (vs 70–71 °C allyl)
density 1.312 g/mL (vs 1.398 allyl)
Higher bp may reduce evaporative loss; lower density aids phase separation
Lachrymator; use in well-ventilated area
Physicochemical properties Boiling point Volatility Laboratory handling

Preferred Application Scenarios for 1-Bromo-2-butene


Syn-2-Methyl-3-buten-1-ol Motif Synthesis

When a synthetic route to a polyketide fragment or macrolide intermediate demands a syn-configured homoallylic alcohol bearing a methyl-substituted stereocenter adjacent to the hydroxyl group, (E)-rich 1-bromo-2-butene is the reagent of choice. The SnI₂/TBABr system achieves γ-syn-selective allylation with syn:anti ratios exceeding 95:5 [1], a stereochemical outcome that neither allyl bromide (no stereocenter generated) nor cinnamyl bromide (anti-selective, >95:5 anti/syn) can provide [2]. This specific diastereochemical access is critical for targets such as plakortone E and (+)-artemisinin intermediates, where crotyl bromide has been explicitly employed in the total synthesis .

Divergent Linear vs Branched Homoallylic Alcohol Synthesis

Medicinal chemistry groups generating compound libraries for structure–activity relationship (SAR) studies benefit from 1-bromo-2-butene's unique regiochemical switchability. Using Zn/DMPU, the same bromide delivers exclusively α-linear homoallylic alcohols (α:γ > 99:1) [3]; switching to Zn/nitrile/AlCl₃ Barbier conditions yields exclusively the γ-branched constitutional isomer (α:γ < 1:99) [4]. This eliminates the need to procure and validate two separate allylic bromide building blocks, streamlining inventory management and reducing quality control burden while maximizing chemical space coverage from a single starting material.

Room-Temperature Cross-Coupling with Crotyl Precatalysts

1-Bromo-2-butene serves as the crotyl donor in the preparation of the air-stable monoligated palladium precatalyst [DTBNpP]Pd(crotyl)Cl, which enables room-temperature, copper-free Sonogashira cross-coupling reactions [5]. The crotyl ligand scaffold provides kinetic stability to the precatalyst during storage and handling while enabling facile activation to the monoligated Pd(0) species under mild conditions. This application exploits the specific steric and electronic properties of the crotyl fragment that are distinct from allyl or cinnamyl analogs, as the methyl substitution on the allyl framework modulates both the rate of reductive elimination and the stability of the η³-coordination mode.

Biphasic α-Regioselective Allylation for Process Scale

The SnBr₂/CH₂Cl₂–H₂O biphasic protocol using 1-bromo-2-butene achieves unusual α-regioselective carbonyl allylation to produce 1-substituted pent-3-en-1-ols [6]. The higher boiling point (97–99 °C vs 71 °C for allyl bromide) and lower aqueous solubility of crotyl bromide relative to allyl bromide reduce partitioning losses into the aqueous phase and minimize vapor-phase escape during extended reaction times [7]. These physical property differences, combined with the unique α-regiochemical outcome, make 1-bromo-2-butene the preferred allylic bromide for process development where α-linear homoallylic alcohols are the target and aqueous waste stream management is a key cost driver.

Application
Selection Property
Validation Focus
Syn-Methylbutenol Motif Synthesis
γ-Syn-diastereoselective allylation capability
Verify syn:anti ratio using (E)-rich bromide under Barbier conditions
Divergent Linear/Branched Alcohol Libraries
Regiochemical switch (α vs γ) by metal/solvent choice
Validate α:γ ratio for representative aldehydes/ketones in chosen system
Pd Precatalyst Synthesis (Crotyl Ligand)
Air-stable crotyl-Pd precatalyst formation
Assess Sonogashira coupling activity at room temperature
Process-Scale Biphasic α-Allylation
Biphasic protocol compatibility and lower aqueous solubility
Monitor partitioning losses and yield reproducibility during scale-up
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